O-Desmethylmethoxyphenamine

CYP2D6 phenotyping drug metabolism in vitro microsomal assay

O-Desmethylmethoxyphenamine (ODMP; CAS 582-43-4; UNII 81J0X6498G), systematically named 2-[2-(methylamino)propyl]phenol, is an O-demethylated metabolite of the β-adrenergic bronchodilator methoxyphenamine. A racemic amphetamine-derivative phenethylamine with molecular formula C₁₀H₁₅NO and molecular weight 165.23 g/mol, ODMP is classified as a non-naturally occurring human exposome component detectable in blood following methoxyphenamine exposure.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 582-43-4
Cat. No. B1196798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Desmethylmethoxyphenamine
CAS582-43-4
SynonymsO-desmethylmethoxyphenamine
ODMP
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1O)NC
InChIInChI=1S/C10H15NO/c1-8(11-2)7-9-5-3-4-6-10(9)12/h3-6,8,11-12H,7H2,1-2H3
InChIKeySAHBITMBCTXQOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Desmethylmethoxyphenamine (CAS 582-43-4): Identity and Baseline Characteristics for Analytical and Pharmacogenetic Reference Standard Selection


O-Desmethylmethoxyphenamine (ODMP; CAS 582-43-4; UNII 81J0X6498G), systematically named 2-[2-(methylamino)propyl]phenol, is an O-demethylated metabolite of the β-adrenergic bronchodilator methoxyphenamine [1]. A racemic amphetamine-derivative phenethylamine with molecular formula C₁₀H₁₅NO and molecular weight 165.23 g/mol, ODMP is classified as a non-naturally occurring human exposome component detectable in blood following methoxyphenamine exposure [2]. Its primary documented utility lies not as a therapeutic agent but as the critical CYP2D6-dependent metabolite in the methoxyphenamine metabolic probe system, where it serves as the preferred denominator for urinary phenotyping ratios used to classify extensive vs. poor metabolizer status [3].

Why O-Desmethylmethoxyphenamine Cannot Be Interchanged with Its Closest Structural Analogs in Analytical or Pharmacogenetic Workflows


The three primary oxidative metabolites of methoxyphenamine—O-desmethylmethoxyphenamine (ODMP), N-desmethylmethoxyphenamine (NDMP), and 5-hydroxymethoxyphenamine (5HMP)—exhibit fundamentally divergent biochemical pathway dependencies, analytical behaviors, and susceptibility to physiological confounders, precluding any assumption of interchangeability. ODMP formation is exclusively CYP2D6-dependent, whereas NDMP is formed by a distinct cytochrome P450 isozyme not involving CYP2D6 [1]. In enantioselective gas chromatographic quantification, ODMP demonstrates a wider validated linearity range than either NDMP or 5HMP [2]. Critically, urinary pH variation—a common confounder in clinical sample collection—significantly alters 5HMP-based metabolic ratios while leaving ODMP-based ratios unaffected, a finding that directly led to the recommendation that only ODMP-denominated ratios be used for CYP2D6 phenotyping [3]. These differences are not merely theoretical; they determine whether a metabolic probe study yields a valid phenotype classification or a misleading one.

O-Desmethylmethoxyphenamine (CAS 582-43-4): Quantified Differentiation Evidence Against Closest Metabolite Comparators


Exclusive CYP2D6-Dependent Formation: ODMP vs. NDMP Pathway Segregation

In a definitive in vitro study using commercially available human AHH-1 TK+/- cell microsomes expressing CYP2D6, the formation of ODMP and 5HMP was confirmed to be CYP2D6-catalyzed, whereas NDMP formation was explicitly demonstrated NOT to involve CYP2D6 [1]. This establishes that ODMP is a pathway-specific biomarker of CYP2D6 activity, while NDMP reflects an entirely different (non-CYP2D6) N-demethylation route. The practical consequence is that only ODMP—not NDMP—can serve as a valid probe metabolite for CYP2D6 phenotyping.

CYP2D6 phenotyping drug metabolism in vitro microsomal assay pathway specificity

Superior Validated Linearity Range in Enantioselective GC Assay: ODMP vs. NDMP and 5HMP

In the foundational enantioselective GC-ECD method for methoxyphenamine metabolite quantification in human urine, ODMP demonstrated a validated linear range of 0.25–2.0 µg/mL per enantiomer—equivalent to a 1.75 µg/mL dynamic window and an 8-fold upper/lower ratio [1]. In contrast, NDMP achieved linearity over only 0.094–0.75 µg/mL (0.656 µg/mL window; ~8-fold ratio), and 5HMP over 0.188–1.5 µg/mL (1.312 µg/mL window; ~8-fold ratio) [1]. The mean coefficients of variation for all analytes were less than 4% [1]. Critically, ODMP shares the identical upper quantitation limit (2.0 µg/mL) with the parent drug methoxyphenamine, making it the metabolite most analytically aligned with parent drug quantification ranges [1].

enantioselective chromatography bioanalytical method validation linearity range metabolite quantification

Urinary pH-Robust Metabolic Ratios: ODMP as the Recommended Phenotyping Denominator

In a controlled three-phase crossover study (n=5 healthy extensive metabolizers), urinary MP/ODMP and NDMP/ODMP ratios showed no significant alteration across uncontrolled, acidic, and alkaline urinary pH conditions [1]. By contrast, MP/5HMP and NDMP/5HMP ratios were significantly altered during the alkaline phase compared with the other two phases [1]. The authors explicitly concluded that 'the ratios in terms of O-desmethylmethoxyphenamine are recommended for phenotyping individuals when using methoxyphenamine as a metabolic probe' [1]. This recommendation was operationalized in subsequent clinical studies, where all volunteers were phenotyped as extensive metabolizers with respect to CYP2D6 using the methoxyphenamine/O-desmethylmethoxyphenamine metabolic ratio [2].

CYP2D6 phenotyping probe urinary metabolic ratio pH-dependent excretion pharmacogenetic classification

Complete and Selective Pharmacological Inhibition of ODMP Formation by Quinidine Confirms Probe Validity

In the CYP2D6 microsomal preparation study, inclusion of quinidine resulted in complete inhibition of MP metabolism to ODMP, 5HMP, and a novel ring-hydroxylated isomer, whereas quinine was a weaker inhibitor [1]. This in vitro finding was corroborated in vivo in human volunteers (n=13): quinidine pretreatment (250 mg) significantly inhibited O-demethylation in 12 of 12 extensive metabolizers, such that 11 of 12 EMs were reclassified as poor metabolizers based on the MP/ODMP ratio [2]. Quinine pretreatment produced no such reclassification, confirming stereoselective inhibition [2]. In contrast, the N-demethylation pathway producing NDMP was not affected by quinidine in either the in vitro [1] or the in vivo [2] setting.

CYP2D6 inhibition quinidine drug-drug interaction phenotype conversion

Conserved Major Metabolite Status Across Species: ODMP vs. the Species-Restricted 5HMP

In the Swiss-Webster mouse, ODMP was the major urinary metabolite after both single and multiple oral doses of methoxyphenamine, with a mean MPA:ODMP ratio of 0.31 ± 0.04 in day-6 pregnant mouse urine and 0.41 in male mice [1]. Critically, 5HMP was NOT detected in mouse urine under any condition [1]. In contrast, in humans, ODMP and 5HMP are both major metabolites, with marked interphenotype (EM vs. PM) differences in their urinary excretion [2], and in rats, both ODMP and 5HMP are formed in a strain-dependent (Lewis vs. Dark Agouti) manner [3]. ODMP thus represents the only methoxyphenamine oxidative metabolite consistently formed as a major metabolite across all three species examined (human, rat, mouse), while 5HMP exhibits species-conditional formation.

species differences in metabolism cross-species metabolite profiling preclinical to clinical translation metabolite identification

Optimal Procurement and Application Scenarios for O-Desmethylmethoxyphenamine (CAS 582-43-4) Based on Quantitative Differentiation Evidence


CYP2D6 Pharmacogenetic Phenotyping Studies Using the Methoxyphenamine Probe System

ODMP is the analytically validated metabolite denominator for CYP2D6 phenotyping when using methoxyphenamine as the probe substrate. Unlike NDMP (which reflects a non-CYP2D6 N-demethylation pathway [1]) or 5HMP (whose ratios are confounded by urinary pH [2]), only ODMP provides both pathway specificity and pH-robust metabolic ratios. Laboratories should procure ODMP as the calibration reference standard for quantifying the MP/ODMP urinary metabolic ratio, the parameter recommended explicitly for phenotype classification [2]. The wider validated GC linearity range (0.25–2.0 µg/mL) [3] further supports its use in high-throughput analytical workflows where sample concentrations may span a broad dynamic range without requiring dilution.

In Vitro CYP2D6 Enzyme Inhibition and Drug-Drug Interaction Screening

The complete and selective inhibition of ODMP formation by quinidine—with in vivo phenotype conversion from extensive to poor metabolizer status [4]—establishes ODMP as a responsive biomarker endpoint for CYP2D6 inhibition assays. Screening laboratories using recombinant CYP2D6 systems can employ ODMP formation rate as a specific readout of CYP2D6 catalytic activity. Because NDMP formation is CYP2D6-independent [1], it cannot substitute for this purpose. ODMP reference material is required for calibrating the quantitative analytical method (GC-MS or LC-MS/MS) used to measure metabolite formation velocity in inhibition studies.

Cross-Species Comparative Metabolism and Preclinical ADME Studies

ODMP is the sole methoxyphenamine oxidative metabolite consistently detected as a major species across human, rat, and mouse [5]. In mouse models—commonly used in preclinical toxicology and pharmacokinetic screening—5HMP is not formed [5], making ODMP the only analytically viable metabolite for cross-species comparisons. Bioanalytical CROs and pharmaceutical metabolism departments requiring a single metabolite calibrant that bridges species should select ODMP to ensure data continuity and avoid species-specific analytical gaps.

Enantioselective Bioanalytical Method Development and Validation

The published enantioselective GC-ECD method [3] demonstrates that ODMP enantiomers can be baseline-resolved with a validated linear range of 0.25–2.0 µg/mL and mean CV < 4%. This method, employing chiral derivatization with N-heptafluorobutyryl-L-prolyl chloride on an OV-225 capillary column, provides a directly transferable protocol for laboratories developing stereospecific assays. ODMP reference standard is essential for method calibration, and its wider linear range compared to NDMP (0.094–0.75 µg/mL) [3] makes it the preferred analyte for method validation across the clinically relevant concentration spectrum.

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